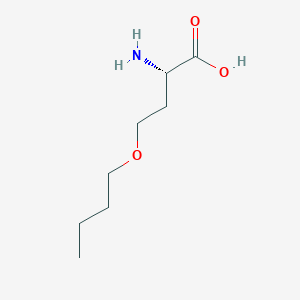

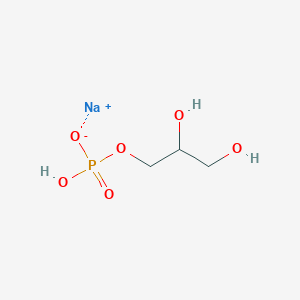

O-Butyl-l-homoserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Butyl-l-homoserine is a small molecule that belongs to the class of homoserine lactones. It is a signaling molecule that is produced by many Gram-negative bacteria, including Pseudomonas aeruginosa, Agrobacterium tumefaciens, and Vibrio fischeri. O-Butyl-l-homoserine is involved in regulating bacterial gene expression, virulence, and quorum sensing. In recent years, there has been a growing interest in studying O-Butyl-l-homoserine due to its potential applications in scientific research.

Mecanismo De Acción

O-Butyl-l-homoserine acts as a signaling molecule in bacterial communication. It binds to specific receptors on the surface of bacterial cells, triggering a cascade of events that lead to changes in gene expression and behavior. O-Butyl-l-homoserine is also involved in regulating the formation of biofilms, which are complex communities of bacteria that can cause infections.

Efectos Bioquímicos Y Fisiológicos

O-Butyl-l-homoserine has a variety of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in bacterial virulence, motility, and biofilm formation. O-Butyl-l-homoserine can also affect the production of secondary metabolites and other signaling molecules.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

O-Butyl-l-homoserine has several advantages and limitations for use in laboratory experiments. Its small size and chemical stability make it easy to synthesize and manipulate in the lab. However, O-Butyl-l-homoserine is only produced by certain bacterial species, limiting its use in studying other bacterial systems. In addition, the effects of O-Butyl-l-homoserine on bacterial cells can be complex and difficult to interpret.

Direcciones Futuras

There are many potential future directions for research on O-Butyl-l-homoserine. One area of interest is the development of new methods for synthesizing O-Butyl-l-homoserine, which could lead to more efficient and cost-effective production. Another area of research is the investigation of O-Butyl-l-homoserine's potential as a therapeutic agent for treating bacterial infections. Finally, further studies are needed to fully understand the complex effects of O-Butyl-l-homoserine on bacterial cells and to identify new applications for this signaling molecule.

Métodos De Síntesis

O-Butyl-l-homoserine can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the condensation of l-homoserine with butyraldehyde, followed by purification and characterization of the product. Microbial fermentation involves the use of genetically modified bacteria to produce O-Butyl-l-homoserine in large quantities.

Aplicaciones Científicas De Investigación

O-Butyl-l-homoserine has many potential applications in scientific research. It can be used as a tool to study bacterial communication and gene expression. O-Butyl-l-homoserine is also being investigated for its role in regulating bacterial virulence and biofilm formation. In addition, O-Butyl-l-homoserine has been studied for its potential use as a therapeutic agent in treating bacterial infections.

Propiedades

Número CAS |

17673-71-1 |

|---|---|

Nombre del producto |

O-Butyl-l-homoserine |

Fórmula molecular |

C8H17NO3 |

Peso molecular |

175.23 g/mol |

Nombre IUPAC |

(2S)-2-amino-4-butoxybutanoic acid |

InChI |

InChI=1S/C8H17NO3/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |

Clave InChI |

MNWJQZSYVCOGQD-ZETCQYMHSA-N |

SMILES isomérico |

CCCCOCC[C@@H](C(=O)O)N |

SMILES |

CCCCOCCC(C(=O)O)N |

SMILES canónico |

CCCCOCCC(C(=O)O)N |

Sinónimos |

O-Butyl-L-homoserine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)

![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)